

# A Technical Guide to the Physical Properties of P-Hydroxybenzaldehyde- $^{13}\text{C}_6$

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## Compound of Interest

Compound Name: P-Hydroxybenzaldehyde- $^{13}\text{C}_6$

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This technical guide provides a comprehensive overview of the known physical and chemical properties of P-Hydroxybenzaldehyde- $^{13}\text{C}_6$ . Given the limited availability of experimental data for this specific isotopically labeled compound, this document leverages data from its unlabeled analogue, p-hydroxybenzaldehyde, as a close proxy for many of its physical characteristics. All quantitative data is presented in a structured format for clarity and ease of comparison.

## Core Physical and Chemical Data

P-Hydroxybenzaldehyde- $^{13}\text{C}_6$  is a stable, isotopically labeled form of p-hydroxybenzaldehyde, where the six carbon atoms of the benzene ring are replaced with the  $^{13}\text{C}$  isotope. This labeling is invaluable for a variety of research applications, including metabolic studies, mechanistic investigations, and as an internal standard in quantitative mass spectrometry.

While extensive experimental data for the  $^{13}\text{C}_6$ -labeled compound is not widely published, its physical properties are expected to be nearly identical to those of the unlabeled compound, with the most significant difference being its molecular weight.

Table 1: Summary of Physical and Chemical Properties

Property	Value (P-Hydroxybenzaldehyde- <sup>13</sup> C <sub>6</sub> )	Value (p-Hydroxybenzaldehyde)	Data Source
Molecular Formula	<sup>13</sup> C <sub>6</sub> H <sub>6</sub> O <sub>2</sub>	C <sub>7</sub> H <sub>6</sub> O <sub>2</sub>	-
Molecular Weight	128.08 g/mol	122.12 g/mol	[1]
Appearance	Solid	White to pale yellow crystalline powder	[2]
Melting Point	Assumed to be ~117-119 °C	112-116 °C	
Boiling Point	Sublimes	Sublimes; ~310 °C at 760 mmHg	[2]
Solubility	-	Water: 13.8 g/L at 30 °C. Organic Solvents: Soluble in ethanol, ether, acetone, and ethyl acetate.	[3]
Density	-	~1.13 g/cm <sup>3</sup> at 20 °C	
Isotopic Purity	99 atom % <sup>13</sup> C	Not Applicable	[1]

Note: Properties for P-Hydroxybenzaldehyde-<sup>13</sup>C<sub>6</sub>, other than molecular weight and isotopic purity, are assumed to be similar to its unlabeled counterpart based on established principles of isotopic substitution.

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of P-Hydroxybenzaldehyde-<sup>13</sup>C<sub>6</sub>. The primary differences in the spectra compared to the unlabeled compound will be observed in the <sup>13</sup>C NMR and mass spectrum due to the presence of the <sup>13</sup>C isotopes.

- <sup>13</sup>C NMR: The <sup>13</sup>C NMR spectrum will show signals for all carbon atoms, with chemical shifts similar to the unlabeled compound but with potentially different splitting patterns depending

on the specific labeling pattern.

- $^1\text{H}$  NMR: The  $^1\text{H}$  NMR spectrum is expected to be very similar to that of the unlabeled compound.
- Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted by +6 m/z units compared to the unlabeled compound, reflecting the six  $^{13}\text{C}$  atoms.
- Infrared (IR) Spectroscopy: The IR spectrum is expected to be very similar to that of the unlabeled compound, as the vibrational frequencies of the functional groups are not significantly affected by the isotopic substitution of the ring carbons.

## Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the physical properties of P-Hydroxybenzaldehyde- $^{13}\text{C}_6$ . These are standard protocols applicable to solid organic compounds.

### Melting Point Determination

Objective: To determine the temperature range over which the solid P-Hydroxybenzaldehyde- $^{13}\text{C}_6$  transitions to a liquid.

Methodology:

- A small, finely powdered sample of the compound is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

### Solubility Assessment

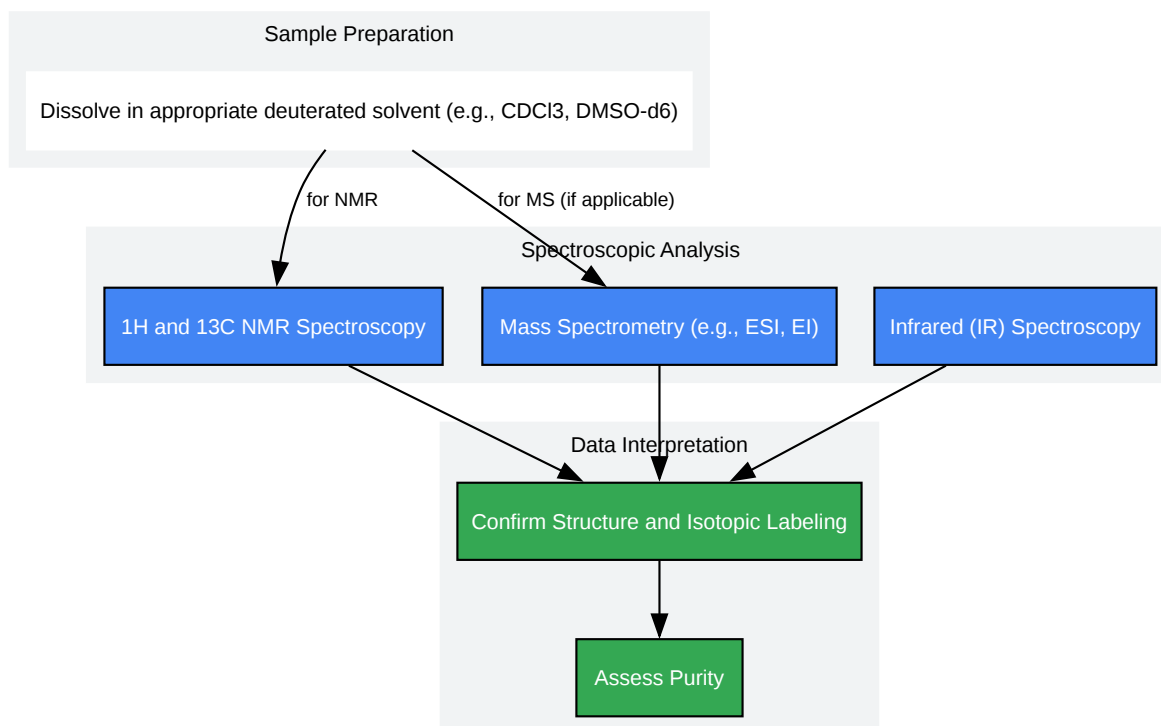
Objective: To determine the solubility of P-Hydroxybenzaldehyde- $^{13}\text{C}_6$  in various solvents.

#### Methodology:

- A known volume of a selected solvent (e.g., water, ethanol) is placed in a vial at a constant temperature.
- A small, pre-weighed amount of P-Hydroxybenzaldehyde- $^{13}\text{C}_6$  is added to the solvent.
- The mixture is stirred or agitated for a sufficient period to ensure equilibrium is reached.
- If the solid dissolves completely, more is added until a saturated solution is formed (i.e., solid material remains undissolved).
- The concentration of the dissolved solid in the saturated solution is then determined, typically by a spectroscopic method or by evaporating the solvent and weighing the residue.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of P-Hydroxybenzaldehyde- $^{13}\text{C}_6$ .

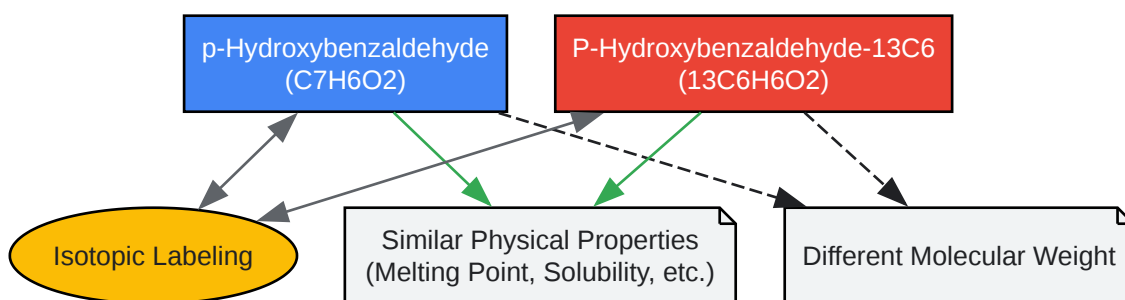


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Caption: Workflow for Spectroscopic Characterization.

## Logical Relationship of Labeled and Unlabeled Compound

The relationship between P-Hydroxybenzaldehyde-<sup>13</sup>C<sub>6</sub> and its unlabeled counterpart is fundamental to its application. The labeled compound serves as a tracer or standard, leveraging the assumption that its chemical and physical behavior is nearly identical to the native compound.



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Caption: Relationship between Labeled and Unlabeled Compound.

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## References

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- 2. 4-Hydroxybenzaldehyde | C<sub>7</sub>H<sub>6</sub>O<sub>2</sub> | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
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